molecular formula C22H24N4O2 B4534239 (3S*,4S*)-1-{[2-(ethylamino)pyrimidin-5-yl]carbonyl}-4-(2-naphthyl)piperidin-3-ol

(3S*,4S*)-1-{[2-(ethylamino)pyrimidin-5-yl]carbonyl}-4-(2-naphthyl)piperidin-3-ol

Cat. No. B4534239
M. Wt: 376.5 g/mol
InChI Key: OHNCVMGHHKMFTC-VQTJNVASSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The study and development of compounds with complex structures like "(3S*,4S*)-1-{[2-(ethylamino)pyrimidin-5-yl]carbonyl}-4-(2-naphthyl)piperidin-3-ol" are significant due to their potential in various scientific fields, including medicinal chemistry and material science. These compounds' structural complexity offers unique properties and interactions, making them valuable for diverse applications.

Synthesis Analysis

The synthesis of complex heterocyclic compounds often involves multi-step reactions, utilizing various catalytic and non-catalytic methods. For example, microwave-assisted synthesis has been applied to create pyrimidin-4(3H)-ones and related structures, showcasing efficient procedures to obtain pharmacologically relevant compounds (Insuasty et al., 2013). Similarly, one-pot, multi-component synthesis methods have been reported for the construction of chromeno[4,3-d]pyrimidin-5-ones, demonstrating the versatility and efficiency of modern synthetic approaches (Thabet et al., 2022).

Molecular Structure Analysis

The molecular structure of complex compounds is crucial for understanding their properties and interactions. Crystal structure determination and Hirshfeld surface analysis provide detailed insights into the molecular arrangement and intermolecular interactions, as demonstrated in the study of polysubstituted piperidones (R. V. et al., 2021). Such analyses are foundational for designing molecules with desired properties and activities.

Chemical Reactions and Properties

Compounds with pyrimidine and piperidine structures participate in a variety of chemical reactions, contributing to their wide application range. For instance, reactions involving cyclization, N-dealkylation, and hydroxylation are common for modifying and enhancing the biological activity of these molecules. Studies on novel N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)piperidine-4-carboxamide derivatives highlight the importance of chemical modifications in achieving potent biological activities (Vinaya Kambappa et al., 2017).

properties

IUPAC Name

[2-(ethylamino)pyrimidin-5-yl]-[(3S,4S)-3-hydroxy-4-naphthalen-2-ylpiperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N4O2/c1-2-23-22-24-12-18(13-25-22)21(28)26-10-9-19(20(27)14-26)17-8-7-15-5-3-4-6-16(15)11-17/h3-8,11-13,19-20,27H,2,9-10,14H2,1H3,(H,23,24,25)/t19-,20+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHNCVMGHHKMFTC-VQTJNVASSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=NC=C(C=N1)C(=O)N2CCC(C(C2)O)C3=CC4=CC=CC=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCNC1=NC=C(C=N1)C(=O)N2CC[C@H]([C@@H](C2)O)C3=CC4=CC=CC=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(3S*,4S*)-1-{[2-(ethylamino)pyrimidin-5-yl]carbonyl}-4-(2-naphthyl)piperidin-3-ol
Reactant of Route 2
Reactant of Route 2
(3S*,4S*)-1-{[2-(ethylamino)pyrimidin-5-yl]carbonyl}-4-(2-naphthyl)piperidin-3-ol
Reactant of Route 3
Reactant of Route 3
(3S*,4S*)-1-{[2-(ethylamino)pyrimidin-5-yl]carbonyl}-4-(2-naphthyl)piperidin-3-ol
Reactant of Route 4
Reactant of Route 4
(3S*,4S*)-1-{[2-(ethylamino)pyrimidin-5-yl]carbonyl}-4-(2-naphthyl)piperidin-3-ol
Reactant of Route 5
Reactant of Route 5
(3S*,4S*)-1-{[2-(ethylamino)pyrimidin-5-yl]carbonyl}-4-(2-naphthyl)piperidin-3-ol
Reactant of Route 6
Reactant of Route 6
(3S*,4S*)-1-{[2-(ethylamino)pyrimidin-5-yl]carbonyl}-4-(2-naphthyl)piperidin-3-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.